4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one
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Overview
Description
4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one is a complex organic compound with a unique structure that combines quinoline and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one typically involves multiple steps. One common method includes the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . The process may involve the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., zinc/acetic acid), and various solvents (e.g., ethanol). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds.
Scientific Research Applications
4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methylacetophenone: This compound shares structural similarities and is used in various chemical reactions.
4-hydroxy-3-methoxybenzaldehyde: Known for its applications in organic synthesis and material science.
Uniqueness
4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one stands out due to its unique combination of functional groups and potential applications across multiple scientific disciplines. Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest.
Properties
Molecular Formula |
C24H20N2O3 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C24H20N2O3/c1-15-14-17(12-13-21(15)27)25-16(2)22-23(28)19-10-6-7-11-20(19)26(24(22)29)18-8-4-3-5-9-18/h3-14,27-28H,1-2H3 |
InChI Key |
DRZLVCMWCAYIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C(C)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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